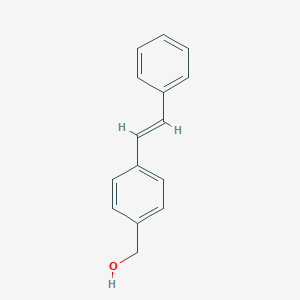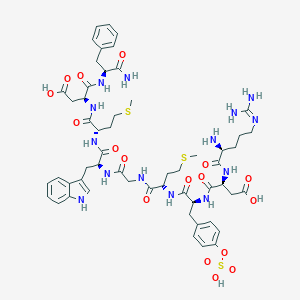![molecular formula C17H13N3O4 B011037 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione CAS No. 106584-29-6](/img/structure/B11037.png)
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, also known as MNPD, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a specific method that involves the use of various chemicals and reagents, and it has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor effects, 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its demonstrated anti-tumor effects in various types of cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, including further studies on its mechanism of action and potential side effects, as well as its potential applications in the treatment of other diseases and conditions. Additionally, research may focus on the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione involves the reaction of 4-nitrobenzaldehyde with 2-phenyl-1,2,3,4-tetrahydro-6-methylpyrazine-5,7-dione in the presence of a catalyst, such as piperidine. The resulting product is then purified through various methods, including recrystallization and chromatography, to obtain the final compound.
Applications De Recherche Scientifique
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has anti-tumor effects in various types of cancer cells, including breast, lung, and liver cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases and conditions.
Propriétés
Numéro CAS |
106584-29-6 |
|---|---|
Nom du produit |
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
Formule moléculaire |
C17H13N3O4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
QVFGUGGBYUPDGK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
Synonymes |
2-Methyl-4-(4-nitrobenzylidene)-1-phenyl-3,5-dioxopyrazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



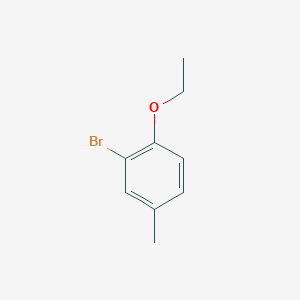
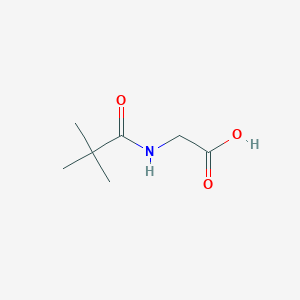
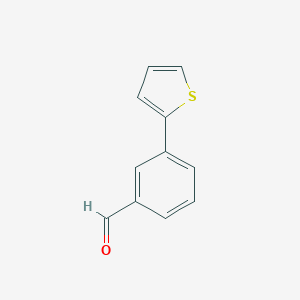
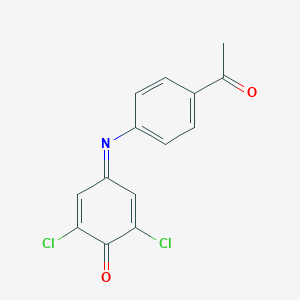
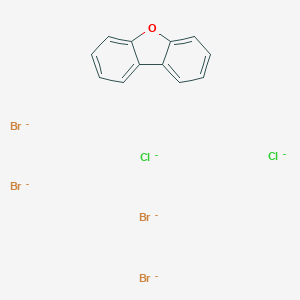
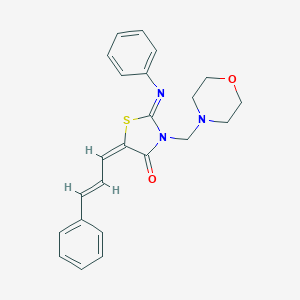
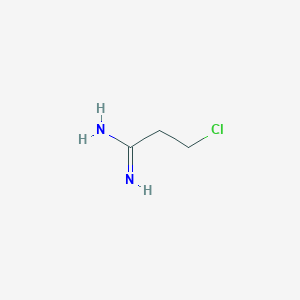
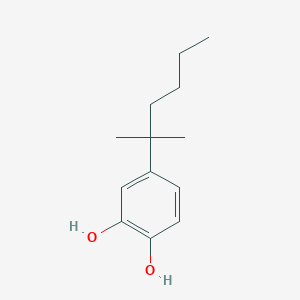
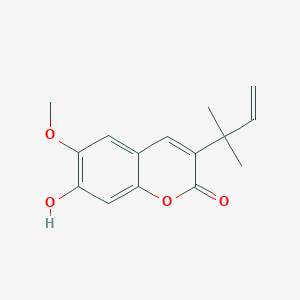
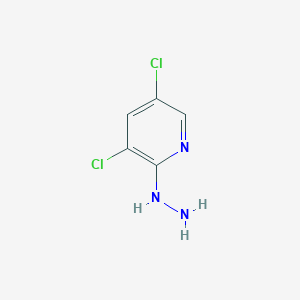
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
